![molecular formula C21H16ClN3O3 B2704280 2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899984-97-5](/img/structure/B2704280.png)
2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The molecular structure of similar compounds involves the fusion of pyridine systems, pyrazolopyridines . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . This strategy involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of the –SO3H groups, which improve the surface properties of the amorphous carbon catalyst .Scientific Research Applications
- Biological Activity : Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines (MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. They also showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
- Enzymatic Inhibition : Some compounds demonstrated inhibitory activity against CDK2/cyclin A2, with IC50 values comparable to or better than sorafenib .
- Promising Candidates : Compounds 14 and 15 showed the best cytotoxic activities against the three cell lines and were selected for further investigations .
- In Vitro Aggregation Inhibition : The pyridinyl-triazole derivatives (including compound 15) were tested for their ability to reduce α-synuclein aggregation in vitro. This is relevant for neurodegenerative diseases like Parkinson’s disease .
- Collagen Synthesis Inhibition : Various compounds have demonstrated antifibrotic activity by inhibiting collagen synthesis:
- Heterocyclic Derivatives : Synthesized heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage were tested for in vitro anticancer activity against various cancer cell lines .
- 1H-Pyrazolo[3,4-b]pyridines : These compounds have been synthesized and explored for biomedical applications. Further studies are needed to uncover their full potential .
Cancer Treatment: CDK2 Inhibition
Neuroprotection and α-Synuclein Aggregation Inhibition
Antifibrotic Properties
Anticancer Activity
Synthesis and Biomedical Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c22-13-1-4-20-16(9-13)18-11-17(15-10-14(26)2-3-19(15)27)24-25(18)21(28-20)12-5-7-23-8-6-12/h1-10,18,21,26-27H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOPNTQDYQLILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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